Cas no 153415-39-5 ([(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate)

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate structure
153415-39-5 structure
Product Name:[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate
CAS-Nr.:153415-39-5
MF:C27H38O9
MW:506.58522939682
CID:219742
Update Time:2024-03-01

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-8a-[(acetyloxy)methyl]-5-[(1S)-2-(2,5-dihydro-5-oxo-3-furanyl)-1-hydroxyethyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylester, (2E)-
    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-8a-[(acetyloxy)methyl]-5-[(1S)-2-(2,5-dihydro-5-oxo-3-furanyl)-1-hydroxyethyl
    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-8a-[(acetyloxy)methyl]-5-[(1S)-2-(2,5-dihydro-5-oxo-3-furanyl)-1-hydroxyethyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylest
    • 2-Butenoicacid, 2-methyl-,8a-[(acetyloxy)methyl]-5-[2-(2,5-dihydro-5-oxo-3-furanyl)-1-hydroxyethyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylester, [1R-[1a,4ab,5b(S*),6b,8a(E),8aa]]-
    • Scutalpin C
    • Spiro[naphthalene-1(2H),2'-oxirane], 2-butenoicacid deriv.
    • [(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl
    • [(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate
    • Inchi: 1S/C27H38O9/c1-6-16(2)23(31)36-21-12-24(4,32)25(5,20(29)10-18-11-22(30)33-13-18)19-8-7-9-26(14-35-26)27(19,21)15-34-17(3)28/h6,11,19-21,29,32H,7-10,12-15H2,1-5H3/b16-6+/t19-,20+,21+,24+,25+,26+,27+/m1/s1
    • InChI-Schlüssel: NBURIQQSSONYID-ZGJQKLIZSA-N
    • Lächelt: O1C[C@@]21CCC[C@@H]1[C@@](C)([C@H](CC3=CC(=O)OC3)O)[C@](C)(C[C@@H]([C@]12COC(C)=O)OC(/C(=C/C)/C)=O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 36
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 1000
  • Topologische Polaroberfläche: 132

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate Verwandte Literatur

Empfohlene Lieferanten
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd